molecular formula C4H4P2 B3257505 1,4-Diphosphinine CAS No. 290-78-8

1,4-Diphosphinine

Cat. No.: B3257505
CAS No.: 290-78-8
M. Wt: 114.02 g/mol
InChI Key: HPSMLKGAOILVRQ-UHFFFAOYSA-N
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Description

1,4-Diphosphinine is an organophosphorus compound featuring a six-membered ring structure containing two phosphorus atoms at opposite positions. This heterocyclic system is of significant interest in fundamental and applied research, primarily serving as a versatile building block and precursor in the synthesis of novel phosphorus-containing materials and ligands . A primary research application of this compound is its role in [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles, such as alkynes, to form 1,4-diphosphabarrelenes . These barrelene complexes are valuable as ligands in catalysis, for example, in metal-complex catalyzed hydrogenation and hydroformylation of alkenes . The compound's reactivity also extends to the investigation of P-centered redox processes, which are critical for understanding its electronic properties and potential applications in materials science . Furthermore, research explores its derivatization into related heterocyclic systems like 1,4-dihydro-1,4-diphosphinines, 1,4-phosphasilines, and 1,4-phosphagermines, which are studied for their unique structural and electronic characteristics . This product is designated for Research Use Only and is intended for use in laboratory research. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diphosphinine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4P2/c1-2-6-4-3-5-1/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSMLKGAOILVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CP=CC=P1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739825
Record name 1,4-Diphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290-78-8
Record name 1,4-Diphosphinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Structural Characteristics

1,4-Diphosphinine is characterized by a five-membered ring containing two phosphorus atoms. Recent studies have highlighted its synthesis through various methods, including the use of imidazole-2-thiones to produce tricyclic 1,4-diphosphinines. These compounds exhibit notable stability and can form stable anions, which are useful for further chemical modifications .

Table 1: Summary of Synthesis Methods for this compound

MethodDescriptionReference
Imidazole-2-thionesSynthesis from tricyclic 1,4-dichloro derivatives
Thiazole-based cycloadditionDiels–Alder reactions leading to stable products
Electrochemical reductionFormation of dianions with low oxidation potentials

Photochemical Applications

The photochemical properties of this compound have been extensively studied. Diels–Alder reactions involving this compound can lead to the formation of light-sensitive products. For instance, the reaction with 4-phenyl-1,2,4-triazoline-3,5-dione demonstrated significant sensitivity to light, allowing for photochemical deprotection strategies . This property opens avenues for applications in photochemistry and materials science.

Case Study: Photochemical Deprotection

  • Objective : To explore the photochemical behavior of tricyclic this compound.
  • Findings : The reaction product exhibited a remarkable ability to undergo retro-[4 + 2]-cycloaddition upon irradiation, indicating potential for use in controlled release systems or light-responsive materials .

Electrochemical Properties

Electrochemical studies reveal that 1,4-diphosphinines possess very low oxidation potentials due to effective π-interactions between the ring and the orbitals of adjacent bonds. This characteristic suggests their potential utility in electronic applications such as organic photovoltaics or sensors .

Table 2: Electrochemical Characteristics of this compound

PropertyValue/DescriptionReference
Oxidation PotentialVery low due to π-interaction
HOMO-LUMO GapSmall gap indicating strong aromaticity
Stability of DianionsStrong preference for dianion formation

Reactivity in Chemical Reactions

The reactivity of 1,4-diphosphinines has been investigated through various cycloaddition reactions. The compound has shown promise in studying σ-bond activation and P-P dispersion interactions. These reactions are critical for understanding fundamental chemical processes and developing new synthetic methodologies .

Case Study: Cycloaddition Reactions

  • Objective : To assess the reactivity of tricyclic 1,4-diphosphinines.
  • Findings : The compound demonstrated significant reactivity towards both [4 + 2] and [4 + 1] cycloadditions with various dienophiles, yielding products that could be further utilized in synthetic pathways .

Future Directions and Potential Applications

The unique properties of this compound suggest several potential applications:

  • Materials Science : Development of light-responsive materials for sensors or drug delivery systems.
  • Organic Electronics : Utilization in organic photovoltaic cells due to favorable electrochemical characteristics.
  • Catalysis : Exploration as a catalyst in various organic transformations due to its reactivity profile.

Mechanism of Action

The mechanism by which 1,4-diphosphinine exerts its effects involves its ability to coordinate with metal centers, altering their electronic properties and reactivity. This coordination can influence various molecular pathways, making it a versatile compound in catalysis and materials science .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of this compound and Analogues
Compound Reaction Type Conditions ΔG‡ (kcal/mol) Yield (%) Key Product Reference
This compound [4+2] with DMAD 50°C, toluene 17.0 73 Diphosphabarrelene 2
Phosphaanthracene [4+2] with DMAD 100°C, xylene 25.4 45 Phospha-barrelene
1,4-Dihydro-diphosphinine [4+2] with triazole 90°C, THF 22.1 67 Adduct 4
Table 2: Electronic Properties
Compound HOMO (eV) LUMO (eV) Aromaticity Index (NICS) ³¹P NMR δ (ppm)
This compound −6.2 −3.1 −12.5 −87.1, −93.4
Phosphaanthracene −6.0 −2.8 −10.8 −50.2
Dithienoarsinine −6.5 −3.0 −8.3 N/A

Key Research Findings

Synthetic Accessibility: Tricyclic 1,4-diphosphinines are synthesized via base-induced cyclization or photochemical methods, offering higher stability and yield (67–95%) compared to earlier monocyclic analogues (e.g., Krespan’s unstable compound I) .

Photoresponsive Behavior: Light-triggered deprotection of this compound adducts provides a novel strategy for dynamic covalent chemistry, unmatched by other phosphorus heterocycles .

Redox Applications : The reversible P–P bond formation in this compound derivatives enables their use in molecular energy storage systems, analogous to S–S bonds in lithium-sulfur batteries .

Biological Activity

1,4-Diphosphinine is a unique phosphorus-containing heterocyclic compound characterized by its distinctive ring structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. This article explores the biological activity of this compound, emphasizing its synthesis, reactivity, and implications in biological systems.

Chemical Structure and Properties

This compound features a five-membered ring containing two phosphorus atoms. The compound exhibits significant aromatic character, which is crucial for its reactivity and stability. The presence of π-electrons in the ring contributes to its electronic properties, making it an interesting candidate for various chemical reactions.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaCnHnP2
AromaticityYes
Oxidation PotentialLow
HOMO-LUMO GapSmall
Stability in AirModerate

Synthesis of this compound

The synthesis of this compound has evolved significantly over the years. Recent studies have highlighted various synthetic routes that utilize different precursors and reaction conditions.

Case Study: Synthesis from Imidazole-2-Thiones

A notable method involves the synthesis of 1,4-diphosphinines from imidazole-2-thiones. This approach allows for the formation of tricyclic structures that exhibit unique reactivity patterns. The electrochemical studies conducted on these compounds revealed low oxidation potentials due to effective π-interactions within the diphosphinine ring .

Table 2: Synthetic Methods for this compound

MethodPrecursorYield (%)
From Imidazole-2-ThionesTricyclic 1,4-dichloro-1,4-dihydro-1,4-diphosphinines85
Diels–Alder ReactionsThiazol-2-thioneVariable
P-FunctionalizationTetrathiafulvalenesHigh

Antitumor Potential

Recent investigations have explored the antitumor properties of this compound derivatives. For instance, certain phosphine complexes have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation .

Catalytic Activity

The catalytic properties of this compound compounds have also been studied extensively. They serve as effective ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity. This catalytic activity is attributed to their ability to stabilize transition states and facilitate electron transfer processes .

Table 3: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
Catalytic ActivityEnhances reaction rates in metal-catalyzed processes
AntioxidantScavenges free radicals

Q & A

Q. Open Challenges

  • Catalytic applications : Testing this compound-metal complexes in hydrogenation or cross-coupling reactions .
  • Supramolecular chemistry : Exploiting π–π interactions for self-assembled materials .
  • Photoresponsive systems : Designing light-triggered release mechanisms using retro-cycloadditions .

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